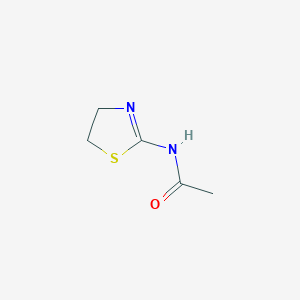![molecular formula C18H16F4N4O2 B3055636 Bicyclo[2.2.1]heptane-1,4-diamine CAS No. 6600-41-5](/img/structure/B3055636.png)
Bicyclo[2.2.1]heptane-1,4-diamine
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-1,4-diamine is an organic compound . It is also known as norbornane . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and it is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane-1,4-diamine involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Another method involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .Molecular Structure Analysis
The molecular formula of Bicyclo[2.2.1]heptane-1,4-diamine is C7H14N2 . It has a bicyclic structure with two nitrogen atoms at the 1 and 4 positions .Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-1,4-diamine can undergo various chemical reactions. For instance, (2 S,4 R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2 R)-epimer to form the bridged lactam intermediates .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane-1,4-diamine is a solid at room temperature . It has a molecular weight of 199.12 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclo[2.2.1]heptane Derivatives
Researchers have developed methods to synthesize bicyclo[2.2.1]heptane derivatives, including Bicyclo[2.2.1]heptane-1,4-diamine. Notably:
- Epimerization–Lactamization Cascade: IMDA Reaction:
Building Blocks for Medicinal Chemistry
Bicyclo[2.2.1]heptanes serve as critical building blocks for target-oriented and diversity-oriented syntheses of biologically significant molecules. These compounds find relevance in drug discovery and development .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bicyclo[2.2.1]heptane-1,4-diamine is a complex organic compound with a unique bicyclic structure It’s known that similar bicyclic structures are embedded in numerous compounds with various functions .
Mode of Action
The mode of action of Bicyclo[22It has been suggested that an organocatalytic formal [4 + 2] cycloaddition reaction may be involved . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products . These structures could potentially interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22It’s known that similar bicyclic structures are found in various bioactive natural products , suggesting that this compound could potentially have a range of biological effects.
Action Environment
The action, efficacy, and stability of Bicyclo[2.2.1]heptane-1,4-diamine could potentially be influenced by various environmental factors. For instance, the compound’s reactivity and enantioselectivity may decrease as the bulkiness of the substituent increases
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-1-2-7(9,5-6)4-3-6/h1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPCWGKNSHPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1,4-diamine | |
CAS RN |
6600-41-5 | |
| Record name | Bicyclo[2.2.1]heptane-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
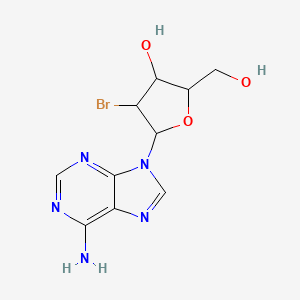

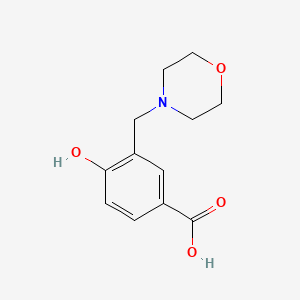
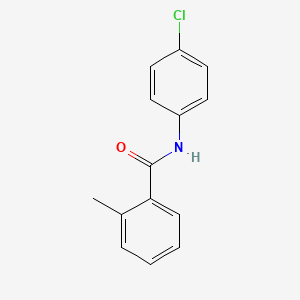

![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)

![Bicyclo[3.2.1]octan-6-one](/img/structure/B3055568.png)
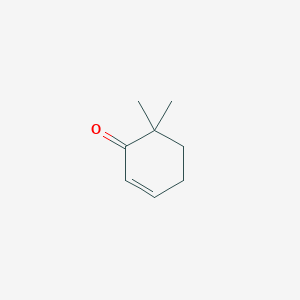
dimethyl-](/img/structure/B3055570.png)


